molecular formula C20H27N7O2 B7181205 N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

Cat. No.: B7181205
M. Wt: 397.5 g/mol
InChI Key: XBXJYQSPNYHKQP-UHFFFAOYSA-N
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Description

N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is a complex organic compound featuring a tetrazole ring, a phenyl group, a pyrrolidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Properties

IUPAC Name

N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-2-27-18(22-23-24-27)16-6-5-7-17(14-16)21-19(28)15-8-12-26(13-9-15)20(29)25-10-3-4-11-25/h5-7,14-15H,2-4,8-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXJYQSPNYHKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a , where an azide reacts with an alkyne under copper-catalyzed conditions. This method is efficient and yields high purity products.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the tetrazole derivative reacts with a halogenated benzene compound.

    Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling with Pyrrolidine: The final step involves coupling the piperidine derivative with a pyrrolidine carboxylic acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and automated peptide synthesizers for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized tetrazole derivatives, reduced amines or alcohols, and substituted phenyl or piperidine derivatives.

Scientific Research Applications

N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-methyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
  • N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(morpholine-1-carbonyl)piperidine-4-carboxamide
  • N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

Uniqueness

N-[3-(1-ethyltetrazol-5-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct pharmacological properties. The presence of the tetrazole ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.

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